(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
SCH-54470 is a small molecule drug developed by Schering-Plough Corporation. It is known as a triple inhibitor of endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and prolyl endopeptidase (PREP). These enzymes play significant roles in various physiological processes, including blood pressure regulation and renal function. SCH-54470 has been studied for its potential therapeutic applications in treating conditions such as hypertension, chronic heart failure, and renal failure .
Preparation Methods
The synthesis of SCH-54470 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, coupling reagents, and purification methods .
Industrial production methods for SCH-54470 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This would typically involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of quality control measures to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
SCH-54470 undergoes various chemical reactions, primarily involving its inhibitory activity on ECE, ACE, and PREP. These reactions include:
Inhibition of ECE: SCH-54470 inhibits the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor.
Inhibition of ACE: SCH-54470 prevents the conversion of angiotensin I to angiotensin II, a peptide that increases blood pressure.
Inhibition of PREP: SCH-54470 inhibits the breakdown of proline-containing peptides, which can affect various physiological processes.
Common reagents and conditions used in these reactions include the presence of metal ions (such as zinc) that are essential for the enzymatic activity of ECE and ACE. The major products formed from these reactions are the inhibited forms of the respective enzymes, leading to reduced levels of endothelin-1 and angiotensin II .
Scientific Research Applications
SCH-54470 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: SCH-54470 serves as a valuable tool for studying the biochemical pathways involving ECE, ACE, and PREP.
Biology: SCH-54470 is used in research to investigate the effects of inhibiting ECE, ACE, and PREP on cellular and molecular processes.
Medicine: SCH-54470 has potential therapeutic applications in treating cardiovascular and renal diseases.
Industry: SCH-54470 can be used in the development of new drugs targeting ECE, ACE, and PREP.
Mechanism of Action
SCH-54470 exerts its effects by inhibiting the enzymatic activity of ECE, ACE, and PREP. The molecular targets and pathways involved include:
Endothelin-Converting Enzyme (ECE): SCH-54470 binds to the active site of ECE, preventing the conversion of big endothelin-1 to endothelin-1.
Angiotensin-Converting Enzyme (ACE): SCH-54470 inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.
Prolyl Endopeptidase (PREP): SCH-54470 inhibits PREP, preventing the breakdown of proline-containing peptides.
Comparison with Similar Compounds
SCH-54470 is unique in its ability to inhibit three different enzymes (ECE, ACE, and PREP) simultaneously. This triple inhibitory activity distinguishes it from other compounds that typically target only one or two of these enzymes. Similar compounds include:
Phosphoramidon: A dual inhibitor of ECE and neutral endopeptidase (NEP).
CGS 26303: A dual inhibitor of ECE and NEP.
FR 901533: A selective ECE inhibitor
These compounds share some similarities with SCH-54470 in terms of their inhibitory activity on ECE, but SCH-54470’s additional inhibition of ACE and PREP makes it a more versatile and potentially more effective therapeutic agent.
Properties
Molecular Formula |
C33H46N5O8PS |
---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C33H46N5O8PS/c1-48(45,46)38-27(15-7-10-18-34)30(39)37-29(19-23-11-3-2-4-12-23)47(43,44)22-33(16-8-9-17-33)32(42)36-28(31(40)41)20-24-21-35-26-14-6-5-13-25(24)26/h2-6,11-14,21,27-29,35,38H,7-10,15-20,22,34H2,1H3,(H,36,42)(H,37,39)(H,40,41)(H,43,44)/t27-,28-,29+/m0/s1 |
InChI Key |
UBQFBYMIHFXWBF-YTCPBCGMSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CC2(CCCC2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O |
Canonical SMILES |
CS(=O)(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)P(=O)(CC2(CCCC2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O |
Origin of Product |
United States |
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